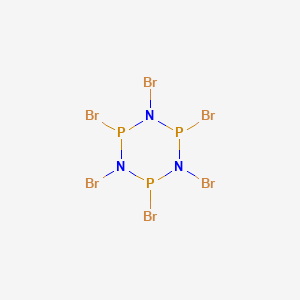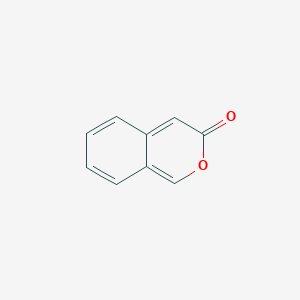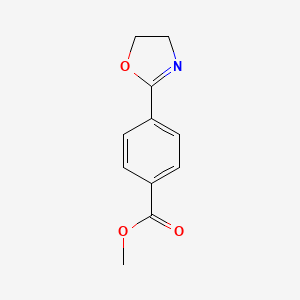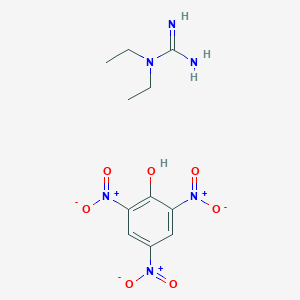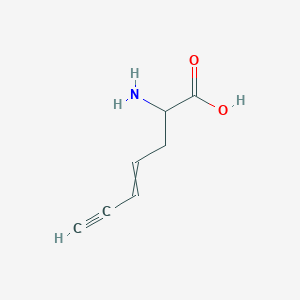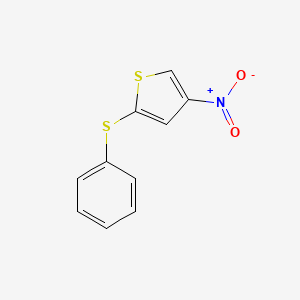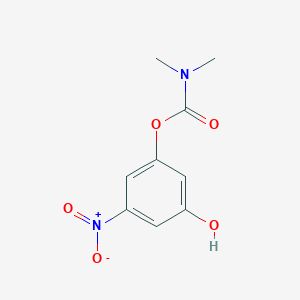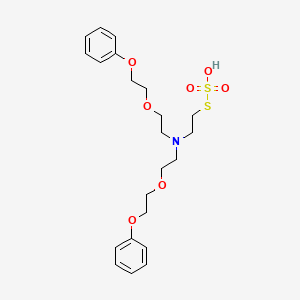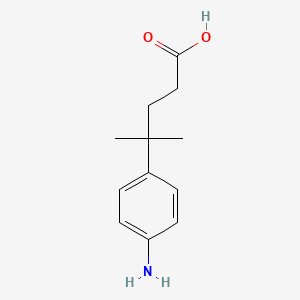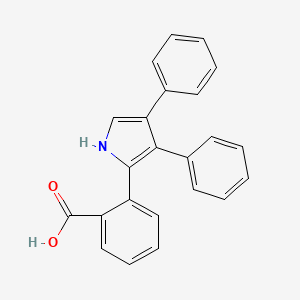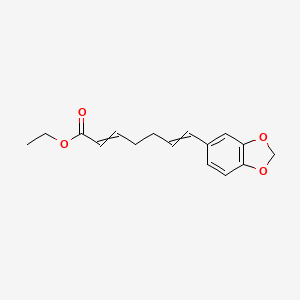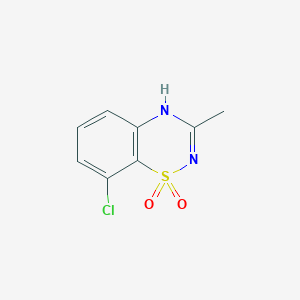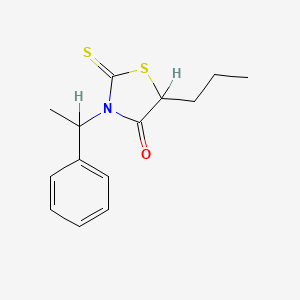![molecular formula C19H25NO B14708248 2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine CAS No. 21945-90-4](/img/structure/B14708248.png)
2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine is an organic compound with the molecular formula C19H26ClNO It is known for its unique structure, which includes two 4-methylphenyl groups attached to a methoxy group, and a dimethylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine typically involves the reaction of 4-methylphenylmagnesium bromide with dimethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Substituted derivatives
Scientific Research Applications
2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxydiphenylamine: Similar in structure but with methoxy groups instead of methylphenyl groups.
1,2-Bis(p-methylphenyl)ethane: Similar in structure but lacks the dimethylethanamine moiety.
Uniqueness
2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine is unique due to its combination of the methoxy group with the dimethylethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
21945-90-4 |
|---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C19H25NO/c1-15-5-9-17(10-6-15)19(21-14-13-20(3)4)18-11-7-16(2)8-12-18/h5-12,19H,13-14H2,1-4H3 |
InChI Key |
GCQBCPOXKWXSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


